molecular formula C18H22ClN5O B2814265 3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320221-79-0

3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2814265
CAS No.: 2320221-79-0
M. Wt: 359.86
InChI Key: HJPREVAGFIFIDA-UHFFFAOYSA-N
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Description

3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline (CAS 2320221-79-0) is a complex organic compound with a molecular formula of C18H22ClN5O and a molecular weight of 359.85 g/mol . This reagent is a sophisticated molecular architecture designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure combines a chloropyrimidine moiety, known for its prevalence in pharmaceuticals, with a tetrahydrocinnoline system, linked via a piperidine-metoxy bridge . This specific arrangement is engineered to confer distinct properties, including potential as an inhibitor of specific enzymes, especially within cellular signaling pathways . The presence of the 5-chloropyrimidine group is a key feature that favors interactions with proteomic targets, while the saturated tetrahydrocinnoline core contributes to the molecule's metabolic stability and solubility profile . These characteristics make it a promising candidate for in-depth pharmacological investigation and the development of targeted therapeutic agents . With a topological polar surface area (TPSA) of approximately 64 Ų and an XLogP3 value of 3.2, this compound possesses computed physicochemical properties that are favorable for drug-like molecules . The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this reagent in studies focused on receptor modulation, enzyme kinetics, and cellular signaling.

Properties

IUPAC Name

3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c19-15-10-20-18(21-11-15)24-7-5-13(6-8-24)12-25-17-9-14-3-1-2-4-16(14)22-23-17/h9-11,13H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPREVAGFIFIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized first, often starting with commercially available piperidine derivatives. The 5-chloropyrimidine group is introduced via nucleophilic substitution reactions.

    Coupling with Tetrahydrocinnoline: The piperidine intermediate is then coupled with the tetrahydrocinnoline core. This step usually involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the methoxy linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated double bonds.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrimidine/Thiazole Substituents

The closest structural analog is 3-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS: 2320150-26-1, ). Both compounds share the cinnoline-piperidine-methoxy scaffold but differ in the heterocyclic substituent:

  • Target compound : 5-Chloropyrimidine (electron-withdrawing group).
  • Analog : 4-Methylthiazole (electron-neutral aromatic ring).

Physicochemical Comparison

Property Target Compound (Inferred) 3-{[1-(4-Methylthiazol-2-yl)piperidin-4-yl]methoxy}-cinnoline
Molecular Formula C₁₈H₂₀ClN₅O C₁₈H₂₄N₄OS
Molecular Weight (g/mol) ~377.84 344.47
LogP (Predicted) ~3.5–4.0 4.54 (reported for a related thienopyrimidine )
Piperidinyl-Pyrimidine Derivatives in Antimicrobial Context

Compounds like DMPI and CDFII ( ) share structural motifs with the target compound, including piperidine and aromatic heterocycles. These analogs exhibit synergism with carbapenems against methicillin-resistant S. aureus (MRSA). While the target compound’s antimicrobial activity is unconfirmed, its 5-chloropyrimidine group may enhance DNA intercalation or enzyme inhibition, akin to known pyrimidine-based antibiotics.

Key Research Findings and Implications

Substituent Effects : The 5-chloropyrimidine group in the target compound may improve target binding compared to methylthiazole or thiophene analogs, as seen in kinase inhibitors .

Bioavailability: Computational studies on related chromeno-pyrimidines suggest good oral bioavailability for piperidine-containing systems , which may extend to the target compound.

Biological Activity

The compound 3-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a tetrahydrocinnoline core substituted with a piperidine moiety linked to a 5-chloropyrimidine group through a methoxy bridge. This unique combination of functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₅O
Molecular Weight305.78 g/mol
IUPAC NameThis compound
CAS Number2309586-30-7

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission and cellular proliferation.

Research indicates that compounds with similar structures often exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Anticancer Properties

Studies have shown that related compounds exhibit significant anticancer activities. For instance, derivatives of piperidine have demonstrated potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and others. The IC₅₀ values for these compounds can be as low as 0.67 µM .

Antimicrobial Activity

Compounds containing piperidine and pyrimidine moieties have also been evaluated for their antimicrobial properties. Research indicates that they possess moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .

Case Studies

  • Antiproliferative Activity : A study focused on the synthesis and evaluation of various tetrahydrocinnoline derivatives reported significant antiproliferative effects against MCF-7 cells. The most active compound in the series had an IC₅₀ value of 0.67 µM .
  • Enzyme Inhibition : Another research effort investigated the enzyme inhibitory activity of synthesized piperidine derivatives, revealing strong inhibition against acetylcholinesterase and urease, which are critical targets for drug development in neurodegenerative diseases and gastrointestinal disorders respectively .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the piperidine-chloropyrimidine core followed by coupling with a tetrahydrocinnoline derivative. Key steps include:

  • Core Synthesis : Formation of the 5-chloropyrimidin-2-yl piperidine moiety via nucleophilic substitution or cyclization reactions.
  • Coupling Strategy : Etherification or alkylation to attach the methoxy-tetrahydrocinnoline group, using catalysts like p-toluenesulfonic acid (common in pyrimidine synthesis) to enhance reaction efficiency .
  • Purification : Column chromatography or crystallization from solvents like DMF/ethanol mixtures to isolate the final product .
    Characterization : Validate purity via HPLC and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : For absolute configuration determination, especially if the compound crystallizes (e.g., similar thiopyrano-pyrimidine derivatives in and were resolved via single-crystal X-ray diffraction) .
  • Spectroscopic Analysis :
    • NMR : ¹H NMR to confirm proton environments (e.g., methoxy, piperidine, and chloropyrimidine signals); ¹³C NMR for carbon skeleton verification .
    • Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify empirical formula accuracy .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. To address this:

  • Standardize Assay Protocols : Use consistent kinase inhibition assay parameters (e.g., ATP concentration, incubation time) as in , where EGFR/HER2 inhibition was tested under controlled conditions .
  • Purity Validation : Ensure >95% purity via HPLC and exclude solvent residues (e.g., DMF) that may interfere with biological activity .
  • Structural Analog Comparison : Compare activity with analogs (e.g., pyrido[4,3-d]pyrimidines in ) to identify structure-activity relationships (SAR) influencing discrepancies .

Advanced: What computational methods predict the drug-likeness and ADMET properties of this compound?

Methodological Answer:

  • Physicochemical Profiling : Use tools like Molinspiration or SwissADME to calculate LogP, topological polar surface area (TPSA), and H-bond donors/acceptors. highlights similar compounds evaluated for oral bioavailability using these parameters .
  • Molecular Dynamics (MD) Simulations : Study binding stability with target proteins (e.g., kinases) using software like GROMACS or AMBER.
  • Toxicity Prediction : Tools like ProTox-II or ADMETlab assess hepatotoxicity and mutagenicity risks .

Advanced: What strategies optimize synthetic yield and scalability for this compound?

Methodological Answer:

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TSA in ) or palladium catalysts for coupling steps .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Workflow Automation : Use flow chemistry for hazardous steps (e.g., chlorination) to improve safety and reproducibility.

Advanced: How to design experiments to study target engagement and mechanism of action?

Methodological Answer:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects, as done for pyrido-pyrimidine derivatives in .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified target proteins.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment.

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